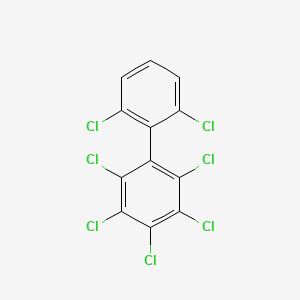

2,2',3,4,5,6,6'-Heptachlorobiphenyl

描述

Octanol-Water Partition Coefficient (Log Kow)

PCB 186 exhibits high hydrophobicity, with a reported log Kow value of 7.93–8.05 . This range aligns with quantitative structure-property relationship (QSPR) models that correlate chlorine substitution with partitioning behavior. The compound’s log Kow increases linearly with the number of chlorine atoms, as each addition enhances lipid solubility by 0.50–0.65 log units . Molecular descriptors such as electronic spatial extent and molecular total energy further refine these predictions, accounting for the specific steric and electronic effects of the 2,2',3,4,5,6,6' substitution pattern.

Vapor Pressure and Henry's Law Constant

The vapor pressure of PCB 186 at 25°C is 1.3×10⁻⁷ mmHg , as extrapolated from gas chromatography retention times of analogous heptachlorobiphenyls. Its Henry's Law constant (H) at 20°C, calculated via gas-purge methods, ranges from 0.014 to 0.022 atm·m³·mol⁻¹ . This low H value indicates strong partitioning into organic phases, consistent with the compound’s high log Kow. Environmental fate models predict that PCB 186 will preferentially adsorb to soils and sediments, with an estimated air-water partition coefficient (Kaw ) of 4.2×10⁻⁴ .

Thermal Stability and Decomposition Pathways

PCB 186 demonstrates notable thermal resilience, with a melting point of 115–117°C and a boiling point exceeding 400°C . Pyrolysis studies of heptachlorobiphenyls reveal two primary decomposition pathways:

- Dechlorination : Sequential loss of chlorine atoms at temperatures above 500°C, forming lower chlorinated biphenyls.

- Dioxin Formation : At 700–900°C, intramolecular cyclization yields polychlorinated dibenzofurans (PCDFs) through Ullmann-type coupling of ortho-chlorine atoms.

The activation energy for thermal decomposition is estimated at 180–220 kJ·mol⁻¹ , depending on the reaction environment. These properties underscore the compound’s persistence in high-temperature industrial processes and environmental systems.

属性

IUPAC Name |

1,2,3,4,5-pentachloro-6-(2,6-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl7/c13-4-2-1-3-5(14)6(4)7-8(15)10(17)12(19)11(18)9(7)16/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGDPOTMRBQHPJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074237 | |

| Record name | 2,2',3,4,5,6,6'-Heptachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74472-49-4 | |

| Record name | 2,2',3,4,5,6,6'-Heptachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074472494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,4,5,6,6'-Heptachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,4,5,6,6'-HEPTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/029YHL77QF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Direct Chlorination of Biphenyl

This classical method involves the controlled chlorination of biphenyl under specific conditions to yield a mixture of chlorinated biphenyl congeners, including 2,2',3,4,5,6,6'-Heptachlorobiphenyl. The key factors in this process are:

- Chlorination Agent: Chlorine gas (Cl₂) is typically used.

- Reaction Conditions: Temperature, solvent, and catalyst presence are tightly controlled to favor substitution at positions 2,2',3,4,5,6,6'.

- Catalysts: Lewis acids such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) can catalyze the electrophilic aromatic substitution.

- Selectivity: Achieving high selectivity for the heptachlorinated congener requires careful control to avoid over-chlorination or formation of unwanted isomers.

This method often produces a mixture of PCBs (Aroclors), from which the target congener is isolated by chromatographic techniques.

Catalytic Coupling of Chlorinated Precursors

A more selective and sophisticated approach involves the coupling of pre-chlorinated aromatic compounds to form the biphenyl structure with the desired substitution pattern.

- Synthesis of Chlorinated Precursors: For example, the preparation of 2,2',3,4',5,6,6'-Heptachlorobenzaldehyde or chlorinated anilines.

- Coupling Reaction: Using organometallic reagents such as phenyl sodium or via Cadogan coupling, where chlorinated anilines are diazotized and coupled in the presence of chlorinated benzene solvents.

- Reaction Conditions: Typically conducted at elevated temperatures (110–125°C) with stirring over extended periods (e.g., 18 hours).

- Purification: The crude product is purified by adsorption on neutral alumina and elution with petroleum spirits, followed by preparative thin-layer chromatography (TLC) to isolate pure this compound.

This method reduces the formation of unwanted by-products such as polychlorinated dibenzofurans, which can occur in other synthetic routes.

Chemical Reaction Analysis and Considerations

- Oxidation Reactions: The compound can undergo oxidation catalyzed by cytochrome P450 enzymes, leading to hydroxylated metabolites.

- Reduction Reactions: Less common, but possible under strong reducing conditions (e.g., lithium aluminum hydride).

- Substitution Reactions: Halogen atoms on the biphenyl rings can be substituted by other halogens or functional groups under specific conditions.

Common reagents and catalysts used in these transformations include potassium permanganate for oxidation and iron or aluminum chloride for catalysis during chlorination.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents/Catalysts | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Chlorination of Biphenyl | Chlorine gas, FeCl₃ or AlCl₃ | Controlled temperature, solvent | Simple, scalable | Produces mixtures; low selectivity |

| Catalytic Coupling of Precursors | Chlorinated anilines, phenyl sodium, amyl nitrite | 110–125°C, 18 h, chlorinated benzene solvent | High selectivity; fewer by-products | More complex; requires precursor synthesis |

| Purification | Neutral alumina, petroleum spirits, preparative TLC | Ambient to moderate temperatures | High purity of final product | Time-consuming; requires expertise |

Research Findings and Notes

The Cadogan coupling reaction is a prominent method for synthesizing PCBs with specific substitution patterns, including this compound. This involves diazotization of chlorinated anilines in excess chlorinated benzene with amyl nitrite as a nitrosating agent, followed by coupling and chromatographic purification.

Avoidance of unwanted by-products such as 2,3,7,8-tetrachlorodibenzofuran (TCDF) is critical. The Cadogan coupling route minimizes these impurities compared to Ullmann coupling methods.

Commercially, this compound is often obtained from mixtures such as Aroclor 1260, which contains multiple congeners. Analytical methods like EPA Method 8082 are used to identify and quantify this congener within complex mixtures.

The compound's CAS Registry Number is 74487-85-7, and it is recognized as PCB 188 in congener-specific analyses.

化学反应分析

Oxidation Reactions

PCB 186 undergoes oxidative transformations primarily through enzymatic or photochemical pathways. Key oxidation products include hydroxylated metabolites and chlorinated quinones.

-

Hydroxylation : Cytochrome P450 enzymes mediate aromatic hydroxylation, producing mono- or di-hydroxylated derivatives. For example, hydroxylation at the para position relative to chlorine substituents generates metabolites like 4-OH-PCB 186 .

-

Quinone Formation : UV-induced oxidation in environmental matrices can yield chlorinated quinones, which are redox-active and contribute to oxidative stress in biological systems.

Reagents/Conditions :

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Enzymatic Hydroxylation | Liver microsomes (rat/human), NADPH | 4-OH-PCB 186, 3-OH-PCB 186 |

| Photochemical Oxidation | UV light (254–365 nm), O₂ | Chlorinated quinones, epoxy derivatives |

Reduction and Dechlorination

Reductive dechlorination is a critical pathway for environmental degradation, particularly under anaerobic conditions.

-

Microbial Dechlorination : Anaerobic bacteria (e.g., Dehalococcoides) selectively remove meta- and para-chlorines. PCB 186 undergoes stepwise dechlorination to form tetra- or penta-chlorinated biphenyls .

-

Chemical Reduction : Sodium borohydride (NaBH₄) in ethanol reduces PCB 186 to less chlorinated biphenyls, though reaction rates are slow due to steric hindrance.

Key Observations :

-

Ortho-chlorines (positions 2, 2', 6, 6') impede dechlorination kinetics compared to non-ortho congeners .

-

Dechlorination half-lives in sediment: 120–450 days under sulfate-reducing conditions .

Substitution Reactions

Nucleophilic substitution is limited due to the electron-deficient aromatic rings and steric shielding by chlorine atoms.

-

Hydrolysis : PCB 186 resists hydrolysis in aqueous environments (pH 4–9, 25°C).

-

Halogen Exchange : Reactions with iodide (KI) in dimethylformamide yield partial substitution at para positions, but yields are <15% even at elevated temperatures.

Environmental Degradation Pathways

PCB 186 persists in ecosystems but degrades via two primary routes:

| Pathway | Conditions | Products | Half-Life |

|---|---|---|---|

| Photodegradation | Sunlight (UV-B/UV-A), hydroxyl radicals | Chlorinated biphenylenes, CO₂ | 6–12 months |

| Microbial Reductive Dechlorination | Anaerobic sediments, Dehalococcoides spp. | 2,2',3,6,6'-Pentachlorobiphenyl | 4–18 months |

Thermal Decomposition

Pyrolysis above 600°C generates toxic byproducts:

-

Major Products : Polychlorinated dibenzofurans (PCDFs), chlorinated benzenes.

-

Mechanism : Radical-mediated cleavage of C–Cl bonds followed by recombination .

Experimental Data :

| Temperature (°C) | Pressure (atm) | PCDF Yield (%) |

|---|---|---|

| 600 | 1 | 0.8 |

| 800 | 1 | 3.2 |

Comparative Reactivity Insights

PCB 186’s reactivity differs markedly from coplanar PCBs (e.g., PCB 126):

科学研究应用

Toxicological Studies

CB183 has been the subject of numerous toxicological studies aimed at understanding its metabolic pathways and toxicity mechanisms. Research indicates that it can be metabolized by cytochrome P450 enzymes in humans and animals, leading to the formation of various hydroxylated metabolites. For instance, studies have shown that hydroxylation occurs preferentially at the meta-position, which may reduce its toxicity by altering its binding affinity to biological targets such as ryanodine receptors (RyR) involved in neuronal signaling .

Environmental Monitoring

Due to its persistence in the environment and bioaccumulation potential, CB183 is monitored in various ecological studies. Its presence in soil and aquatic ecosystems raises concerns about its effects on wildlife and human health. The compound's distribution and excretion patterns have been documented in studies involving animal models, revealing significant retention in liver and serum over extended periods . Such data are crucial for understanding the long-term ecological impacts of PCBs.

Biochemical Research

In biochemical contexts, CB183 serves as a model compound for studying the interactions of PCBs with biological systems. Its structural characteristics allow researchers to investigate how chlorination affects metabolic pathways and toxicity profiles. The identification of specific metabolites formed during its metabolism can provide insights into the enzymatic processes involved and the potential health risks associated with PCB exposure .

Metabolism Studies

A notable study investigated the metabolic fate of CB183 in rat liver microsomes treated with phenobarbital. The results demonstrated that two major hydroxylated metabolites were formed: 3′-OH-CB183 and 5-OH-CB183. These findings highlight the complexity of PCB metabolism and suggest that different metabolic pathways may lead to varying toxicological outcomes depending on the specific congeners involved .

Environmental Impact Assessments

Research assessing the environmental impact of CB183 has shown that it can biomagnify in food webs, posing risks to higher trophic levels. A study conducted on fish populations revealed elevated levels of CB183 in predatory species compared to their prey, indicating significant bioaccumulation effects . Such findings underscore the importance of monitoring PCBs like CB183 in aquatic environments.

Data Tables

| Study | Focus | Findings |

|---|---|---|

| Goto et al. (2018) | Metabolism | Identified major metabolites (3′-OH-CB183, 5-OH-CB183) formed via CYP2B6 enzymes. |

| Warner et al. (2009) | Toxicity | Demonstrated enantioselective neurodevelopmental toxicity linked to CB183 binding activities. |

| Ohta et al. (2007) | Pharmacokinetics | Showed differences in metabolite retention between rat and guinea pig models following CB183 exposure. |

作用机制

The mechanism by which 2,2',3,4,5,6,6'-Heptachlorobiphenyl exerts its effects involves its interaction with cellular components and molecular pathways. It can bind to receptors such as the aryl hydrocarbon receptor (AhR), leading to the activation of various signaling pathways that can result in toxic effects, including oxidative stress, DNA damage, and disruption of endocrine functions.

相似化合物的比较

2,2',3,4,5,6,6'-Heptachlorobiphenyl is one of the 209 PCB congeners. Similar compounds include:

2,2',3,4,4',5,5'-Heptachlorobiphenyl

2,2',3,3',4,4',5,6'-Heptachlorobiphenyl

2,2',3,3',4,5,5',6-Heptachlorobiphenyl

These compounds differ in the positions and number of chlorine atoms on the biphenyl ring, which can influence their physical, chemical, and toxicological properties.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

生物活性

2,2',3,4',5,6,6'-Heptachlorobiphenyl (CB188) is a member of the polychlorinated biphenyl (PCB) family, consisting of 209 congeners. PCBs are synthetic organic compounds that have been widely used in industrial applications due to their chemical stability and insulating properties. However, their environmental persistence and potential health hazards have led to significant regulatory scrutiny and eventual bans in many countries since the 1970s. This article focuses on the biological activity of 2,2',3,4',5,6,6'-heptachlorobiphenyl, examining its toxicity, metabolic pathways, and ecological impacts.

- Chemical Formula : C12H3Cl7

- CAS Number : 74487-85-7

- Melting Point : -107.3 °C

- Boiling Point : 99.2 °C

- Flash Point : -12 °C (cc) .

2,2',3,4',5,6,6'-Heptachlorobiphenyl exhibits various toxicological effects primarily through its interaction with biological systems:

- Aryl Hydrocarbon Receptor (AhR) Activation : This compound has been shown to induce cytochrome P450 enzymes via AhR activation. Specifically, it can enhance the activity of the aryl hydrocarbon hydroxylase (AHH), which is implicated in the metabolism of xenobiotics .

- Enantioselective Metabolism : The compound exists as chiral atropisomers that exhibit different biological activities. Research indicates that human cytochrome P450 2B6 preferentially metabolizes one atropisomer over the other, leading to enantiospecific toxicity . The metabolites identified include 3'-OH-CB188 and 5-OH-CB188.

- Immunotoxicity : Studies have demonstrated that exposure to heptachlorobiphenyl can lead to thymic atrophy and altered immune responses in animal models. For instance, administration of certain PCB congeners resulted in increased liver weights and lipid accumulation in rats .

Ecotoxicological Impact

The environmental persistence of 2,2',3,4',5,6,6'-heptachlorobiphenyl raises concerns about its bioaccumulation in aquatic ecosystems:

- Bioaccumulation Potential : Due to its hydrophobic nature and resistance to biodegradation, CB188 can accumulate in the fatty tissues of organisms. It has been detected in various fish species at concentrations that pose risks to both aquatic life and humans who consume contaminated fish .

- Ecological Risk Assessment : Target mean PCB concentrations for ecological receptors have been established at specific sites to monitor remediation effectiveness. For example, concentrations exceeding 2.3 mg/kg in fish tissues are considered hazardous .

Case Studies

- Metabolic Pathways Study :

- Field Studies on Fish Contamination :

Toxicity Comparison of PCB Congeners

| PCB Congener | AHH Induction | Thymic Atrophy | Liver Weight Increase |

|---|---|---|---|

| CB188 | Yes | Yes | Yes |

| CB183 | Yes | Yes | Yes |

| CB126 | Yes | No | Yes |

Environmental Concentrations of PCBs in Fish Samples

| Location | Mean PCB Concentration (mg/kg) | Target Threshold (mg/kg) |

|---|---|---|

| Conard's Branch | 3.0 | 2.3 |

| Richland Creek | 1.0 | 0.9 |

常见问题

Basic Research Questions

Q. What are the recommended analytical methods for quantifying 2,2',3,4,5,6,6'-Heptachlorobiphenyl in environmental samples?

- Methodology : Use gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) or electron capture detection (GC-ECD). For compliance with EPA protocols, Method 525.3 is widely adopted for semivolatile organic compounds (SVOCs) in drinking water, offering recovery rates of ~84–98% for heptachlorobiphenyls . Calibration standards (e.g., 100 µg/mL in isooctane) should follow ISO/IEC 17025-certified preparation protocols to minimize matrix interference .

Q. How should researchers prepare samples for PCB-186 analysis in complex matrices like sediment or biological tissues?

- Methodology :

- Extraction : Use accelerated solvent extraction (ASE) with hexane:acetone (1:1 v/v) at 100°C and 1,500 psi.

- Cleanup : Pass extracts through silica gel or Florisil columns to remove lipids and polar contaminants.

- Matrix-specific adjustments : For fatty tissues, include sulfuric acid digestion to degrade organic interferents .

Q. What are the key physicochemical properties of PCB-186 that influence its environmental persistence?

- Properties :

- Log Kow: ~7.2 (high lipophilicity, driving bioaccumulation).

- Vapor pressure: 1.2 × 10<sup>−5</sup> mmHg at 25°C (low volatility).

- Half-life in soil: >1 year due to resistance to microbial degradation.

- These properties necessitate long-term monitoring in environmental fate studies .

Advanced Research Questions

Q. How can co-eluting PCB congeners be resolved during GC analysis of PCB-186?

- Methodology :

- Column selection : Use a DB-5ms or equivalent capillary column (60 m × 0.25 mm ID, 0.25 µm film) for superior separation.

- Mass spectrometry : Employ tandem MS/MS with selective reaction monitoring (SRM) to distinguish PCB-186 from structurally similar congeners (e.g., PCB-180 or PCB-187) based on unique fragment ions (e.g., m/z 395.3 → 330.1) .

- Data validation : Cross-reference retention indices with certified congener-specific calibration solutions (e.g., C-CSQ-SET) .

Q. What experimental designs are optimal for assessing the toxicokinetics of PCB-186 in mammalian models?

- Methodology :

- In vivo dosing : Administer purified PCB-186 (≥99% purity) via oral gavage at 0.1–10 mg/kg/day for 28 days. Monitor hepatic cytochrome P450 induction (e.g., CYP1A1/2) and thyroid hormone disruption .

- In vitro models : Use primary hepatocytes to quantify metabolic clearance rates and identify hydroxylated metabolites via LC-QTOF-MS .

- Dose-response modeling : Apply physiologically based pharmacokinetic (PBPK) models to extrapolate interspecies differences .

Q. How can researchers address discrepancies in reported bioaccumulation factors (BAFs) for PCB-186 across studies?

- Resolution strategies :

- Standardize trophic magnification studies : Use stable isotope analysis (δ<sup>15</sup>N) to normalize trophic levels in food web models.

- Control for congener purity : Impurities in commercial PCB mixtures (e.g., Aroclor 1260) can skew BAF calculations. Use ultra-pure standards (e.g., CAS 74472-49-4) .

- Meta-analysis : Pool data from multiple ecosystems to account for variability in sediment organic carbon content and temperature .

Data Contradiction Analysis

Q. Why do recovery rates for PCB-186 vary between EPA Method 525.3 and other protocols?

- Key factors :

- Matrix effects : Recovery in water (94–103%) is higher than in fatty tissues (80–89%) due to incomplete lipid removal .

- Instrument sensitivity : GC-ECD may underestimate concentrations compared to GC-HRMS in low-abundance samples (<1 µg/L) .

- Solution : Validate methods with matrix-matched spikes and internal standards (e.g., <sup>13</sup>C12-labeled PCB-186) to correct for losses .

Reference Standards and Calibration

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。